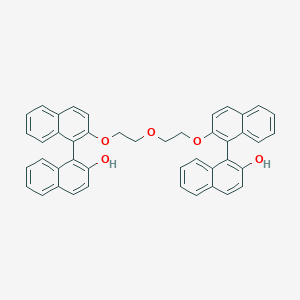![molecular formula C17H11F3N4S B287858 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B287858.png)
6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, it is believed that the compound interacts with specific enzymes and receptors in the body, leading to the inhibition of their activity. This inhibition can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are still being studied. However, it has been shown to have significant effects on the activity of specific enzymes and receptors in the body. These effects can lead to changes in various physiological processes, including metabolism, hormone regulation, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments include its unique chemical structure, which makes it a potential candidate for various applications. However, there are limitations to its use, including its high cost and low availability. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments using this compound.
Orientations Futures
There are several future directions for the study of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. These include further studies on its mechanism of action, its potential applications in drug discovery, material science, and environmental remediation, and the development of new synthetic methods to improve its yield and purity. Additionally, the compound's potential toxicity and environmental impact should be studied to ensure its safe use in various applications.
Conclusion:
In conclusion, 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 1,1'-biphenyl-4-carboxylic acid with trifluoromethylthiocyanate and sodium azide. The reaction is carried out in the presence of a catalyst and solvent under specific conditions to obtain the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
The unique chemical structure of 6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine make it a promising compound for scientific research. It has been studied for its potential applications in drug discovery, material science, and environmental remediation. In drug discovery, this compound has shown promising results in inhibiting specific enzymes and receptors, which makes it a potential candidate for the treatment of various diseases. In material science, it has been studied for its potential applications in the development of new materials with unique properties. In environmental remediation, this compound has been studied for its potential applications in removing pollutants from water and soil.
Propriétés
Nom du produit |
6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
|---|---|
Formule moléculaire |
C17H11F3N4S |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
6-(4-phenylphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H11F3N4S/c18-17(19,20)15-21-22-16-24(15)23-14(10-25-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |
Clé InChI |
RTYYKACGIHGLJQ-UHFFFAOYSA-N |
SMILES |
C1C(=NN2C(=NN=C2S1)C(F)(F)F)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C(=NN2C(=NN=C2S1)C(F)(F)F)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B287780.png)
![N'-[3,5-dicyano-6-[(Z)-[dimethylamino(piperidin-1-yl)methylidene]amino]-4-phenyl-4H-thiopyran-2-yl]-N,N-dimethylpiperidine-1-carboximidamide](/img/structure/B287782.png)
![2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B287783.png)
![N'-[6-{[chloro(dimethylamino)methylene]amino}-4-(4-chlorophenyl)-3,5-dicyano-4H-thiopyran-2-yl]-N,N-dimethylcarbamimidic chloride](/img/structure/B287784.png)
![2-Amino-6-{2-[2-(2-{2-[(6-amino-3,5-dicyano-2-pyridinyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}-3,5-pyridinedicarbonitrile](/img/structure/B287786.png)
![1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B287790.png)
![5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B287792.png)
![5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287793.png)
![7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile](/img/structure/B287794.png)
![5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)

![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)